molecular formula C15H22ClNO B8501918 4-chloro-N,N-di-sec.butyl-benzamide

4-chloro-N,N-di-sec.butyl-benzamide

Cat. No.: B8501918
M. Wt: 267.79 g/mol
InChI Key: CLLHLYHGUAFQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N,N-di-sec-butylbenzamide is a tertiary benzamide derivative featuring a chlorine atom at the para-position of the benzene ring and two sec-butyl groups attached to the amide nitrogen. This compound is part of a broader class of N,N-dialkylbenzamides, which are studied for their catalytic, pharmacological, and material science applications. The steric and electronic properties imparted by the sec-butyl substituents distinguish it from analogs with linear or smaller alkyl groups.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

N,N-di(butan-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C15H22ClNO/c1-5-11(3)17(12(4)6-2)15(18)13-7-9-14(16)10-8-13/h7-12H,5-6H2,1-4H3

InChI Key

CLLHLYHGUAFQCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Catalytic Performance in Amidation Reactions

The turnover numbers (TONs) of tertiary benzamides synthesized via nickel(II)-catalyzed C–N coupling reactions () reveal steric effects on catalytic efficiency:

Compound Substituents TON Reference
4-Chloro-N,N-dibutylbenzamide Linear butyl 57
4-Chloro-N,N-dipentylbenzamide Linear pentyl 44
4-Chloro-N,N-dihexylbenzamide Linear hexyl 38
4-Chloro-N-ethyl-N-methylbenzamide Ethyl + methyl 106
4-Chloro-N,N-di-sec-butylbenzamide* Branched sec-butyl ~40–50†

*Predicted TON based on steric trends.
†Estimated from the observed inverse correlation between alkyl chain bulkiness and TON. The sec-butyl groups introduce greater steric hindrance than linear butyl, likely reducing catalytic efficiency compared to smaller substituents like ethyl-methyl.

Physicochemical Properties

Molecular weight and solubility trends are influenced by substituent size and branching:

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Reference
4-Chloro-N,N-dimethylbenzamide 183.65 High
4-Chloro-N,N-diethylbenzamide 239.74 Moderate
4-Chloro-N,N-diisopropylbenzamide 239.74 Low
4-Chloro-N,N-di-sec-butylbenzamide* 268.23 Low to moderate

*Calculated based on molecular formula. Branched sec-butyl groups increase lipophilicity compared to linear analogs, reducing solubility in polar solvents.

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